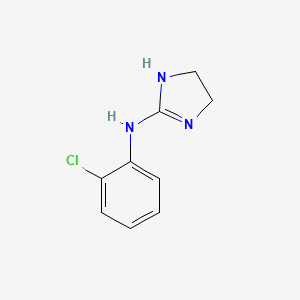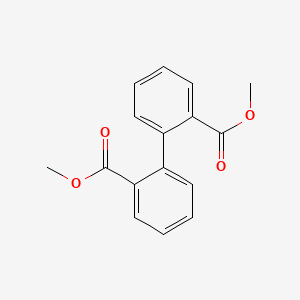![molecular formula C24H41NNa2O8S B1616993 Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt CAS No. 68479-64-1](/img/structure/B1616993.png)
Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt is a complex organic compound known for its applications in various scientific and industrial fields. This compound is characterized by its unique chemical structure, which includes a disodium salt form of a sulfosuccinate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of butanedioic acid (succinic acid) with an oleic acid derivative under specific conditions. The oleic acid derivative is first converted to its corresponding amine, which is then reacted with butanedioic acid in the presence of a sulfonating agent to form the sulfosuccinate ester. The disodium salt form is obtained by neutralizing the ester with sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and controlled conditions to ensure consistency and purity. The process involves the continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of different esters or amides.
Scientific Research Applications
This compound finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is utilized in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: It is employed in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfosuccinate ester moiety plays a crucial role in its activity, influencing various biochemical processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Cell Signaling: It can modulate cell signaling pathways, leading to changes in cellular behavior.
Membrane Interaction: The compound interacts with cell membranes, altering their properties and functions.
Comparison with Similar Compounds
Sodium Lauryl Sulfate: A common surfactant used in detergents and personal care products.
Sodium Dodecylbenzenesulfonate: Another surfactant with applications in cleaning and industrial processes.
Sodium Stearate: A fatty acid salt used in soaps and cosmetics.
Uniqueness: Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt stands out due to its specific chemical structure and its ability to perform unique functions in various applications.
Properties
CAS No. |
68479-64-1 |
|---|---|
Molecular Formula |
C24H41NNa2O8S |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
disodium;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C24H43NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-24(29)21(20-23(27)28)34(30,31)32;;/h9-10,21H,2-8,11-20H2,1H3,(H,25,26)(H,27,28)(H,30,31,32);;/q;2*+1/p-2/b10-9-;; |
InChI Key |
ILMNXWNOEHOLDY-XXAVUKJNSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
68479-64-1 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


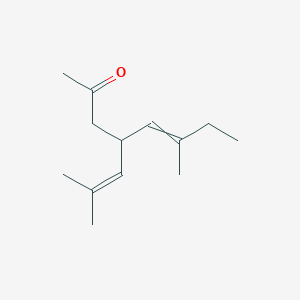

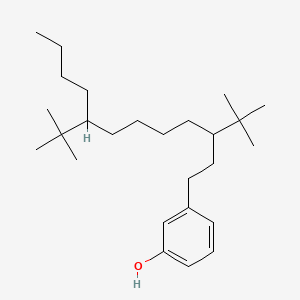
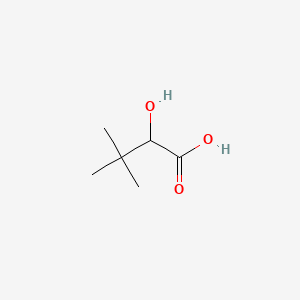
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B1616919.png)

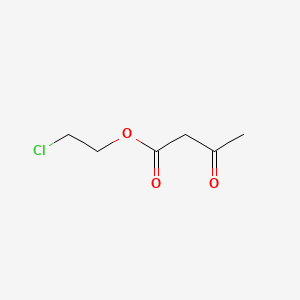

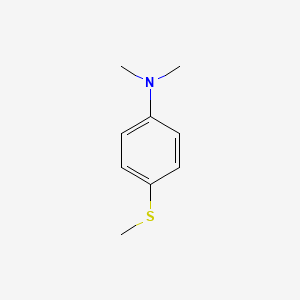
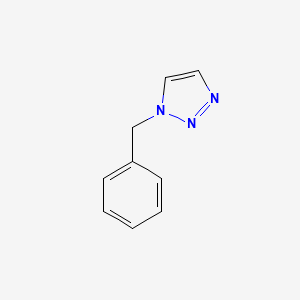
![Bicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B1616927.png)
